Tetrahydrofurfuryl acetate

Description

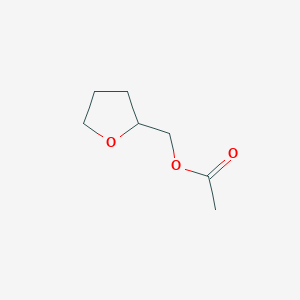

Structure

3D Structure

Properties

IUPAC Name |

oxolan-2-ylmethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-6(8)10-5-7-3-2-4-9-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQDYYFAFXGBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862335 | |

| Record name | 2-Furanmethanol, tetrahydro-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS], Liquid, Colourless liquid; Honey, maple, bready aroma | |

| Record name | Tetrahydrofurfuryl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetrahydrofurfuryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Tetrahydrofurfuryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1430/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

194.00 to 195.00 °C. @ 753.00 mm Hg | |

| Record name | Tetrahydrofurfuryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, ether, chloroform, Soluble (in ethanol) | |

| Record name | Tetrahydrofurfuryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1430/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.058-1.064 | |

| Record name | Tetrahydrofurfuryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1430/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

637-64-9 | |

| Record name | Tetrahydrofurfuryl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanmethanol, tetrahydro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROFURFURYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanol, tetrahydro-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furanmethanol, tetrahydro-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofurfuryl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURFURYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1PIW4REZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrofurfuryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physical properties of Tetrahydrofurfuryl acetate

An In-depth Technical Guide to the Physical Properties of Tetrahydrofurfuryl Acetate

Introduction

This compound (THFA), with CAS Number 637-64-9, is a heterocyclic ester recognized for its utility as a solvent and as a flavoring and fragrance agent.[1][2] Chemically identified as (Oxolan-2-yl)methyl acetate, it is synthesized by the reaction of tetrahydrofurfuryl alcohol with acetic anhydride.[3] This compound is a colorless to pale yellow liquid characterized by a sweet, fruity, and ethereal odor.[1][4][5] Its applications span the food, cosmetic, and polymer industries, where it is valued for its solvency, pleasant aroma, and low toxicity profile.[2][6] This guide provides a detailed overview of the core physical properties of this compound, complete with experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application in various industrial and research settings.

Quantitative Data Summary

A compilation of the key physical properties of this compound is presented in Table 1. The data has been aggregated from multiple sources to provide a comprehensive and comparative overview.

Table 1: Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | [1][2] | |

| Molar Mass | 144.17 g/mol | [2][3][7] | |

| Appearance | Colorless to pale yellow clear liquid | Ambient | [1][2][3][8] |

| Density | 1.061 g/cm³ | 20 °C | [3] |

| 1.061 g/mL | 25 °C | [5][7][9] | |

| 1.058 - 1.064 g/mL | 25 °C | [8][10] | |

| Boiling Point | 194 - 195 °C | 753 mmHg | [7][8][10] |

| 194 °C | Standard Pressure | [3] | |

| Refractive Index (n_D) | 1.437 | 20 °C | [7][9] |

| 1.4475 | 20 °C | [3] | |

| 1.435 - 1.440 | 20 °C | [8][10] | |

| Flash Point | 84 °C (183.2 °F) | Closed Cup | [7] |

| 83 °C (181 °F) | [3] | ||

| Vapor Pressure | 0.249 mmHg | 25 °C (estimated) | [8] |

| Vapor Density | 4.9 (Air = 1) | [8] | |

| Solubility | Miscible in water. Soluble in alcohol, ether, and chloroform. | [3][4][6][10] | |

| log P (Octanol/Water) | 0.349 | (estimated) | [3][8] |

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for measuring the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is a critical indicator of a liquid's volatility. The micro-reflux method is suitable when only a small sample volume is available.

Methodology:

-

Sample Preparation: Using a Pasteur pipette, introduce approximately 0.5 mL of the liquid sample (this compound) into a small test tube (e.g., 150mm diameter). Add a small magnetic stir bar to prevent bumping.

-

Apparatus Setup:

-

Place the test tube in a heating block on a hot plate stirrer. Clamp the tube securely.

-

Insert a thermometer into the test tube, clamping it so the bulb is approximately 1 cm above the liquid's surface. This positioning ensures the temperature of the vapor is measured, not the liquid itself.

-

Turn on the stirrer to ensure gentle agitation of the liquid.

-

-

Heating and Observation:

-

Begin heating the block gradually.

-

Observe the sample for boiling (bubble formation) and the condensation of vapor on the test tube walls. A "reflux ring" will become visible, indicating the level where the vapor is condensing and returning to the liquid.

-

The thermometer bulb must be positioned at the level of this reflux ring for an accurate measurement.

-

-

Data Recording:

-

Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.[11]

-

Record the temperature. For high accuracy, the atmospheric pressure should also be recorded and the boiling point corrected to standard pressure if necessary.

-

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass per unit volume of a substance and can be determined accurately using common laboratory equipment.[12]

Methodology:

-

Mass Measurement of Empty Container:

-

Take a clean, dry measuring cylinder (e.g., 25 mL or 50 mL).

-

Place the empty cylinder on a calibrated electronic balance and record its mass (m₁).[12] For higher precision, a pycnometer (density bottle) can be used.

-

-

Volume Measurement:

-

Mass Measurement of Filled Container:

-

Place the measuring cylinder containing the liquid back on the electronic balance and record the total mass (m₂).[12]

-

-

Calculation:

-

Calculate the mass of the liquid (m_liquid) by subtracting the mass of the empty cylinder from the total mass: m_liquid = m₂ - m₁.[13]

-

Calculate the density (ρ) using the formula: ρ = m_liquid / V.[12]

-

For improved accuracy, the procedure should be repeated multiple times, and the average density calculated. The temperature of the liquid should be recorded as density is temperature-dependent.[13]

-

Determination of Refractive Index (Abbe Refractometer Method)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used for identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.

Methodology:

-

Instrument Calibration:

-

Turn on the refractometer and ensure the prism surfaces are clean. Use a soft tissue with ethanol or isopropanol for cleaning and allow it to dry completely.

-

Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.

-

-

Sample Application:

-

Place a few drops of this compound onto the surface of the main prism.

-

Close the illuminating prism gently to spread the liquid into a thin, uniform film. Avoid trapping air bubbles.

-

-

Measurement:

-

Switch on the light source and look through the eyepiece.

-

Turn the coarse adjustment knob until the light and dark fields become visible in the field of view.

-

If a color fringe is visible at the border, turn the chromaticity screw to eliminate it, creating a sharp, black-and-white borderline.

-

Use the fine adjustment knob to center the borderline precisely on the crosshairs of the eyepiece.

-

-

Reading the Value:

-

Press the "Read" button or look at the built-in scale to obtain the refractive index value.

-

Record the temperature at which the measurement was taken, as the refractive index is temperature-sensitive. Most modern refractometers have built-in temperature control.

-

Logical Workflow Visualization

The following diagram illustrates a standardized workflow for the comprehensive physical characterization of a liquid chemical compound like this compound.

References

- 1. CAS 637-64-9: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 637-64-9 [amp.chemicalbook.com]

- 5. This compound | 637-64-9 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 酢酸テトラヒドロフルフリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound, 637-64-9 [thegoodscentscompany.com]

- 9. alkalisci.com [alkalisci.com]

- 10. This compound | C7H12O3 | CID 12506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. vernier.com [vernier.com]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

Tetrahydrofurfuryl acetate chemical structure and IUPAC name

An In-depth Technical Guide to Tetrahydrofurfuryl Acetate

Chemical Identity and Structure

This compound is an organic compound classified as a heterocyclic ester.[1] It is recognized for its fruity and honey-like aroma, leading to its use in the food and cosmetics industries.[1]

IUPAC Name: (Oxolan-2-yl)methyl acetate[1][2]

Synonyms: Tetrahydro-2-furanylmethyl acetate, 2-Acetoxymethyloxolane, (Tetrahydrofuran-2-yl)methyl acetate[2][3][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [1][2] |

| Molar Mass | 144.170 g·mol⁻¹ | [1] |

| Appearance | Clear, colorless liquid | [1][5][6] |

| Density | 1.061 g/cm³ (at 20 °C) | [1] |

| Boiling Point | 194-195 °C at 753 mmHg | [1][2] |

| Flash Point | 83 °C (181 °F; 356 K) | [1] |

| Solubility | Miscible in water; Soluble in alcohol, chloroform, and ether | [1][2][6] |

| Refractive Index (n_D^20) | 1.435 - 1.4475 | [1][2][5] |

| CAS Number | 637-64-9 | [1][2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of tetrahydrofurfuryl alcohol with acetic anhydride.[1][7]

Reaction:

Tetrahydrofurfuryl alcohol + Acetic anhydride → this compound + Acetic acid

Detailed Methodology:

-

Reactant Preparation: In a reaction vessel, combine tetrahydrofurfuryl alcohol and acetic anhydride, typically in a 1:1 molar ratio.

-

Catalyst Addition: An acid catalyst, such as sulfuric acid, is often added to facilitate the reaction.[7]

-

Reaction Conditions: The mixture is heated to an elevated temperature. The reaction is often carried out with continuous removal of the acetic acid byproduct to drive the equilibrium towards the formation of the ester.[7]

-

Monitoring: The progress of the reaction can be monitored using techniques such as gas chromatography (GC) to determine the conversion of the reactants.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. The catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate). The final product is purified by vacuum distillation to yield pure this compound.

Diagrams and Workflows

Logical Relationship of Synthesis

The following diagram illustrates the relationship between the key reactants and products in the synthesis of this compound.

Caption: Key components in the synthesis of this compound.

Experimental Workflow for Synthesis

This diagram outlines the general experimental workflow for the laboratory synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound and its precursor, tetrahydrofurfuryl alcohol, have applications in various industrial and research fields. Tetrahydrofurfuryl alcohol is utilized as a solvent in coatings, resins, and agricultural formulations.[8] It also serves as an intermediate in the synthesis of pharmaceuticals and plasticizers.[8][9] The ester, this compound, is primarily valued for its aromatic properties in the fragrance and flavor industries and can also be used as a solvent.[3][5] Its synthesis from renewable resources like furfural makes it a compound of interest in green chemistry.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H12O3 | CID 12506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 637-64-9: this compound | CymitQuimica [cymitquimica.com]

- 4. 2-Furanmethanol, tetrahydro-, acetate [webbook.nist.gov]

- 5. This compound, 637-64-9 [thegoodscentscompany.com]

- 6. This compound | 637-64-9 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Uses Of Tetrahydrofurfuryl Alcohol - News [rhmschem.com]

- 9. Tetrahydrofurfuryl Alcohol - The Biazzi Process [biazzi.com]

Spectroscopic Data of Tetrahydrofurfuryl Acetate (CAS 637-64-9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tetrahydrofurfuryl acetate (CAS 637-64-9). The information is compiled from various analytical studies and is intended to support research, development, and quality control activities involving this compound.

Compound Information

| Identifier | Value |

| CAS Number | 637-64-9 |

| Chemical Name | This compound |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Structure | (Image of the chemical structure of this compound would be placed here in a full report) |

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound, organized by technique.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule.

Table 1: ¹H NMR Chemical Shift Data for this compound [1]

| Assignment | Chemical Shift (δ) in ppm | Solvent | Instrument Frequency |

| H-2 | ~3.9 - 4.2 | CDCl₃ | 89.56 MHz, 399.65 MHz |

| H-5, H-5' | ~3.7 - 3.9 | CDCl₃ | 89.56 MHz, 399.65 MHz |

| H-6, H-6' | ~4.0 - 4.2 | CDCl₃ | 89.56 MHz, 399.65 MHz |

| H-3, H-3', H-4, H-4' | ~1.5 - 2.1 | CDCl₃ | 89.56 MHz, 399.65 MHz |

| -CH₃ (acetyl) | ~2.09 | CDCl₃ | 89.56 MHz, 399.65 MHz |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups, particularly the ester carbonyl and C-O bonds.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | Stretch | 1750 - 1735[2] |

| C-O (ester) | Stretch | 1300 - 1000[2] |

| C-H (alkane) | Stretch | 2990 - 2850 |

| C-O-C (ether) | Stretch | ~1100 |

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Key Mass Fragments for this compound

| m/z | Relative Intensity | Possible Fragment |

| 144 | Low | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - C₂H₃O]⁺ |

| 83 | High | [C₅H₇O]⁺ |

| 71 | High | [C₄H₇O]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and analytical requirements.

¹H NMR Spectroscopy Methodology

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural elucidation and purity assessment.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a standard 5 mm probe.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in deuterated chloroform (CDCl₃) at a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a 45° or 90° pulse width.[3]

-

Set the acquisition time to at least 3 seconds for good resolution.

-

Employ a relaxation delay of at least 5 times the longest T₁ of interest for quantitative analysis; for routine spectra, a 1-2 second delay is common.[4]

-

The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 8 to 64 scans).

-

-

Data Acquisition: Acquire the Free Induction Decay (FID).

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as a reference.

-

Integrate the peaks to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy Methodology

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of neat (undiluted) this compound onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition:

-

Set the spectral range, typically from 4000 to 400 cm⁻¹.[5]

-

Select a suitable resolution (e.g., 4 cm⁻¹).

-

Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Acquire the sample spectrum.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (GC-MS) Methodology

Objective: To obtain a mass spectrum of this compound to determine its molecular weight and fragmentation pattern, and to separate it from any potential impurities.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 100 ppm).

-

GC-MS Setup:

-

Gas Chromatograph:

-

Injector: Set to a temperature of ~250°C in split mode.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is suitable.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

-

-

Mass Spectrometer:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 35-350).

-

Transfer Line Temperature: Set to a temperature that prevents condensation but avoids thermal degradation (e.g., 280°C).

-

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data system will record the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the TIC based on its retention time.

-

Extract the mass spectrum for that peak.

-

Analyze the fragmentation pattern to confirm the structure and identify key fragments.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid sample like this compound.

References

- 1. This compound(637-64-9) 1H NMR [m.chemicalbook.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Synthesis of Tetrahydrofurfuryl Acetate from Tetrahydrofurfuryl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing tetrahydrofurfuryl acetate from tetrahydrofurfuryl alcohol. It details the prevalent methodologies, including Fischer-Speier esterification, acylation with acetic anhydride, and transesterification. This document is intended to serve as a practical resource, offering detailed experimental protocols, comparative analysis of reaction conditions, and quantitative data where available. The guide also includes visualizations of the reaction pathway and a general experimental workflow to aid in laboratory-scale synthesis and process optimization.

Introduction

This compound is a versatile heterocyclic ester recognized for its utility as a solvent and a flavoring agent.[1] Its synthesis from tetrahydrofurfuryl alcohol is a fundamental esterification reaction in organic chemistry. This guide explores the core methodologies for this transformation, providing detailed insights into the reaction mechanisms, required reagents, and optimal conditions to achieve high yields and purity. The primary synthetic pathways discussed are:

-

Fischer-Speier Esterification: The reaction of tetrahydrofurfuryl alcohol with acetic acid in the presence of an acid catalyst.

-

Acylation with Acetic Anhydride: A common and often more rapid method involving the reaction of the alcohol with acetic anhydride.[1]

-

Transesterification: The conversion of an existing ester to this compound by reaction with tetrahydrofurfuryl alcohol.

This document aims to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively synthesize and purify this compound.

Reaction Pathways and Mechanisms

The synthesis of this compound from tetrahydrofurfuryl alcohol primarily proceeds through nucleophilic acyl substitution. The core transformation involves the hydroxyl group of tetrahydrofurfuryl alcohol attacking the carbonyl carbon of an acyl compound.

Fischer-Speier Esterification

This equilibrium-controlled reaction involves the protonation of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often requires the removal of water to drive the equilibrium towards the product.

Acylation with Acetic Anhydride

This method is generally faster and more favorable thermodynamically than Fischer-Speier esterification as the leaving group, an acetate ion, is a weaker base than the hydroxide ion. The reaction can be catalyzed by acids or bases, or in some cases, can proceed without a catalyst, especially at elevated temperatures.

Transesterification

In this process, an existing ester, such as ethyl acetate, reacts with tetrahydrofurfuryl alcohol in the presence of a catalyst to exchange the alkoxy group. This equilibrium reaction can be driven to completion by using a large excess of the alcohol or by removing the lower-boiling alcohol byproduct.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound. While specific quantitative data for the synthesis of this compound is not abundantly available in the public domain, the following protocols are based on established methods for esterification and can be adapted. For illustrative purposes, a detailed protocol for the related synthesis of furfuryl acetate using a solid acid catalyst is also provided as a reference.

Method 1: Fischer-Speier Esterification with Acetic Acid

This protocol is a general procedure for acid-catalyzed esterification.

Reagents and Equipment:

-

Tetrahydrofurfuryl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine tetrahydrofurfuryl alcohol and a molar excess of glacial acetic acid (e.g., 1.5 to 2 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the alcohol weight).

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water to remove excess acetic acid and sulfuric acid.

-

Neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by distillation under reduced pressure.

Method 2: Acylation with Acetic Anhydride

This method is often preferred for its higher reaction rates.

Reagents and Equipment:

-

Tetrahydrofurfuryl alcohol

-

Acetic anhydride

-

Pyridine or a solid acid catalyst (optional)

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle (if necessary)

-

Separatory funnel

-

Water

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine tetrahydrofurfuryl alcohol with a slight molar excess of acetic anhydride (e.g., 1.1 to 1.3 equivalents).

-

If a catalyst is used, add it to the mixture. Pyridine can be used as a base catalyst and solvent.

-

Stir the reaction mixture. The reaction is often exothermic and may not require external heating. If the reaction is slow, it can be gently heated.

-

Monitor the reaction for completion.

-

After the reaction is complete, cool the mixture and slowly add water to quench the excess acetic anhydride.

-

Transfer the mixture to a separatory funnel and wash with water.

-

Wash with a saturated sodium bicarbonate solution to remove acetic acid.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and purify by distillation under reduced pressure.

Method 3: Transesterification with Ethyl Acetate

This method is an alternative to direct esterification.

Reagents and Equipment:

-

Tetrahydrofurfuryl alcohol

-

Ethyl acetate

-

Acid or base catalyst (e.g., sodium methoxide, sulfuric acid)

-

Round-bottom flask

-

Distillation head to remove the ethanol byproduct

-

Heating mantle

-

Separatory funnel

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distillation apparatus

Procedure:

-

Combine a large excess of tetrahydrofurfuryl alcohol with ethyl acetate in a round-bottom flask.

-

Add a catalytic amount of an acid or base catalyst.

-

Heat the reaction mixture and distill off the ethanol as it is formed to drive the equilibrium towards the product.

-

Once the reaction is complete, cool the mixture.

-

Wash the mixture with water to remove the catalyst and excess alcohol.

-

Wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and purify by distillation under reduced pressure.

Reference Protocol: Synthesis of Furfuryl Acetate with a Solid Acid Catalyst

The following is a detailed protocol from a patent for the synthesis of furfuryl acetate, which can be adapted for this compound.[2]

Reagents and Equipment:

-

Furfuryl alcohol (9.80 g)

-

Acetic acid (6.00 g)

-

Toluene (10.0 mL, solvent)

-

AlSBA-15 (300) catalyst (0.20 g)

-

High-pressure reactor

-

Hydrogen gas supply

Procedure:

-

Charge a high-pressure reactor with 9.80 g of furfuryl alcohol, 6.00 g of acetic acid, 10.0 mL of toluene, and 0.20 g of AlSBA-15 (300) catalyst.[2]

-

Pressurize the reactor with hydrogen gas to 10.0 atm.[2]

-

Heat the mixture to 100°C with stirring at approximately 800 rpm and maintain these conditions for 4 hours.[2]

-

After the reaction, cool the reactor, release the pressure, and recover the product mixture for purification.

Quantitative Data

Specific, comparative quantitative data for the synthesis of this compound is limited in publicly available literature. However, for the related synthesis of furfuryl acetate, a study using various solid acid catalysts provides some insights into achievable yields.

Table 1: Catalyst Performance in the Esterification of Furfuryl Alcohol with Acetic Acid

| Catalyst | Furfuryl Alcohol Conversion (%) | Furfuryl Acetate Selectivity (%) | Furfuryl Acetate Yield (%) |

| Sulfated Zirconia | 83.3 | 85.1 | 70.9 |

| Trial 2 | 83.0 | 85.8 | 71.2 |

| Trial 3 | 83.8 | 85.0 | 71.2 |

Reaction conditions: Catalyst- SZr, catalyst concentration- 1.5wt%, temperature- 100 °C, reactants mole ratio- 1:10 (FA: acetic acid), reaction time- 6 h.

It is important to note that these results are for furfuryl alcohol and would likely differ for tetrahydrofurfuryl alcohol due to differences in reactivity and steric hindrance.

Visualizations

Reaction Pathway: Fischer-Speier Esterification

Caption: Fischer-Speier esterification pathway.

General Experimental Workflow

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound from tetrahydrofurfuryl alcohol can be effectively achieved through several established esterification methods. The choice of method—Fischer-Speier esterification, acylation with acetic anhydride, or transesterification—will depend on factors such as desired reaction time, cost of reagents, and scale of synthesis. While detailed quantitative data for this compound synthesis is not extensively documented in readily accessible literature, the provided protocols, adapted from standard organic synthesis practices and related procedures, offer a solid foundation for laboratory preparation. Further optimization of reaction parameters for specific applications is encouraged to maximize yield and purity. This guide serves as a valuable starting point for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

A Technical Guide to Research-Grade Tetrahydrofurfuryl Alcohol (THFA): Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of research-grade Tetrahydrofurfuryl alcohol (THFA), focusing on its commercial availability, typical purity levels, and the analytical methodologies used to assess its quality. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize THFA as a solvent, reagent, or building block in their work.

Commercial Availability of Research-Grade THFA

Tetrahydrofurfuryl alcohol is readily available from various chemical suppliers who cater to the research and pharmaceutical industries. These suppliers offer THFA in a range of quantities, from small laboratory-scale bottles to bulk drums, to meet diverse research and development needs. The purity of commercially available THFA is typically high, often exceeding 98.5%.

A summary of representative commercial offerings for research-grade THFA is presented in Table 1. It is important to note that specifications can vary between suppliers and batches. Therefore, it is always recommended to consult the supplier's certificate of analysis for specific lot information.

Table 1: Commercial Availability and Stated Purity of Research-Grade THFA

| Supplier | Stated Purity | Common Impurities Noted |

| Alfa Aesar | 98%, 99.3%, 99.5%, 99.6% | Furfuryl alcohol, 1,2-Pentanediol, Water[1][2][3] |

| Sigma-Aldrich | ≥98.5%, 99% | Not specified on product page[4] |

| International Furan Chemicals | min. 99.0% | Furfuryl Alcohol (max. 0.08%), 1,2-Pentanediol (max. 0.30%), Moisture (max. 0.10%)[5][6] |

| NINGBO INNO PHARMCHEM CO.,LTD. | 99.5% or higher | Not specified |

Purity and Impurity Profile

The purity of research-grade THFA is a critical factor in its application, as impurities can lead to undesirable side reactions, affect reaction kinetics, or compromise the integrity of final products. The most common impurities found in commercially available THFA are typically related to its manufacturing process, which involves the hydrogenation of furfural.

Table 2: Typical Purity and Impurity Levels from Certificates of Analysis

| Parameter | Lot W29C005 (Alfa Aesar)[1] | Lot G03R035 (Alfa Aesar)[2] | Lot N13G018 (Alfa Aesar)[3] | Specification (IFC)[5][6] |

| Assay (Purity) | 99.6 % | 99.3 % | 99.5 % | min. 99.0 % |

| Moisture | 0.11 % | 0.07 % | 0.06 % | max. 0.10 % |

| Furfuryl alcohol | Not Reported | 0.02 % | 0.003 % | max. 0.08 % |

| 1,2-Pentanediol | Not Reported | 0.05 % | 0.00 % | max. 0.30 % |

| Color (APHA) | 1 | 2 | 3 | max. 20 |

Experimental Protocols for Purity Assessment

The determination of THFA purity and the identification and quantification of its impurities are typically performed using standard analytical techniques. The following sections outline the general methodologies for these key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. When coupled with a mass spectrometer, it allows for the definitive identification of the separated components.

Methodology:

-

Sample Preparation: A dilute solution of the THFA sample is prepared in a high-purity solvent such as dichloromethane or ethyl acetate. A known internal standard may be added for quantitative analysis.

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5ms) and a mass spectrometer detector is used.

-

GC Conditions:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program might start at 50 °C, hold for a few minutes, and then ramp up to 250 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a library-searchable mass spectrum.

-

Mass Range: A scan range of m/z 35-400 is typically sufficient to capture the mass fragments of THFA and its likely impurities.

-

-

Data Analysis: The purity of THFA is determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards. Quantification can be performed using a calibration curve generated from standards of the identified impurities.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

While GC-MS is ideal for volatile compounds, HPLC can be used to detect less volatile impurities or in situations where derivatization for GC is not desirable.

Methodology:

-

Sample Preparation: A solution of the THFA sample is prepared in the mobile phase.

-

Instrumentation: A standard HPLC system with a UV detector is typically used.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is a common choice.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is often used.

-

Detection: The wavelength for UV detection is chosen based on the UV absorbance of THFA and its potential impurities.

-

-

Data Analysis: Similar to GC, the purity is assessed by the relative peak area.

Karl Fischer Titration for Water Content

The water content in THFA is a critical parameter, especially when it is used in water-sensitive reactions. Karl Fischer titration is the standard method for accurately determining water content.

Methodology:

-

Instrumentation: A coulometric or volumetric Karl Fischer titrator is used.

-

Procedure: A known amount of the THFA sample is injected into the titration cell containing the Karl Fischer reagent. The instrument automatically titrates the water present and calculates the water content.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy is an invaluable tool for confirming the structure of the main component and identifying impurities that have distinct proton signals.

Methodology:

-

Sample Preparation: A small amount of the THFA sample is dissolved in a deuterated solvent (e.g., CDCl₃). A known internal standard can be added for quantitative NMR (qNMR).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the signals in the spectrum are analyzed to confirm the structure of THFA. Impurity peaks can be identified and, with the use of an internal standard, quantified.

Visualizing THFA Synthesis and Application

The following diagrams, generated using the DOT language, illustrate the synthesis of Tetrahydrofurfuryl alcohol and its role as a chemical intermediate.

Caption: Synthesis of THFA from furfural and its use as a chemical intermediate.

The following diagram illustrates a general experimental workflow for the quality control of research-grade THFA.

Caption: Quality control workflow for research-grade THFA.

References

Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of Tetrahydrofurfuryl Acetate

For Researchers, Scientists, and Drug Development Professionals

Tetrahydrofurfuryl acetate (THFA), a colorless liquid with a faint, fruity odor, serves as a versatile solvent and flavoring agent. While generally considered to have low acute toxicity, a thorough understanding of its health and safety profile is paramount for professionals in laboratory and drug development settings. This technical guide provides an in-depth overview of the known health and safety considerations for this compound, with a particular focus on data presentation, experimental protocols, and logical safety workflows.

Due to a scarcity of comprehensive toxicological data for this compound itself, a "read-across" approach is often employed by regulatory bodies. This involves inferring the safety profile from its primary metabolite, Tetrahydrofurfuryl alcohol (THFA), and other similar ester compounds. This guide will incorporate this methodology, presenting data for both the acetate and its alcohol metabolite where relevant.

Chemical and Physical Properties

A foundational aspect of laboratory safety is a clear understanding of a substance's physical and chemical properties. These characteristics influence handling, storage, and emergency response procedures.

| Property | Value | Reference |

| CAS Number | 637-64-9 | [1][2] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 194-195 °C @ 753 mmHg | [4][5] |

| Density | 1.061 g/mL at 25 °C | [5] |

| Flash Point | 81-84 °C (closed cup) | [5][6] |

| Solubility | Soluble in water, alcohol, ether, and chloroform. | [4][7] |

Hazard Identification and Classification

This compound is classified as a combustible liquid.[6] While comprehensive toxicological data is limited, it is considered harmful if swallowed and may cause eye irritation.[4][7] The primary health concerns are associated with its metabolite, Tetrahydrofurfuryl alcohol (THFA), which has been shown to have potential reproductive and developmental toxicity.[8]

Toxicological Data

The following tables summarize the available toxicological data for this compound and its primary metabolite, Tetrahydrofurfuryl alcohol (THFA).

Acute Toxicity

| Substance | Test | Species | Route | Value | Reference |

| This compound | LD₅₀ | - | Oral | Harmful if swallowed (classification) | [7] |

| Tetrahydrofurfuryl alcohol | LD₅₀ | Rat | Oral | 1600 - 2500 mg/kg | [9] |

| Tetrahydrofurfuryl alcohol | LD₅₀ | Mouse | Oral | 2300 mg/kg | [10] |

| Tetrahydrofurfuryl alcohol | LD₅₀ | Guinea Pig | Dermal | 5 g/kg | [10] |

Reproductive and Developmental Toxicity (Read-across from THFA)

| Study Type | Species | Route | NOAEL (No-Observed-Adverse-Effect Level) | Effects Observed at Higher Doses | Reference |

| Reproductive/Developmental Toxicity Screening | Rat | Gavage | 50 mg/kg/day | Parental toxicity (changes in locomotor activity, inhibited body weight gain, histopathological changes in organs) and developmental toxicity (prolonged gestation, decreased number of live pups) at ≥150 mg/kg/day. No delivery of pups at 500 mg/kg/day. | [4][6] |

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for understanding the basis of safety recommendations. The following are generalized protocols based on OECD guidelines, which are standard for regulatory submissions.

Reproductive and Developmental Toxicity Screening (Based on THFA studies)

This protocol is a summary of the methodology used in the reproductive and developmental toxicity screening of Tetrahydrofurfuryl alcohol in rats.[4][6]

References

- 1. fishersci.com [fishersci.com]

- 2. LC50 Determination of tert-Butyl Acetate using a Nose Only Inhalation Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H12O3 | CID 12506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nucro-technics.com [nucro-technics.com]

- 5. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. policycommons.net [policycommons.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrahydrofurfuryl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl acetate (THFA) is a versatile organic compound utilized across various industries, including as a flavoring agent in food and cosmetics and as a solvent.[1][2] Its thermal stability is a critical parameter influencing its application, storage, and safety. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, consolidating available data on its decomposition temperatures, products, and the methodologies used for its analysis.

Thermal Stability of this compound

The thermal stability of an organic compound is its ability to resist decomposition under heat. This is a crucial factor in determining its shelf-life, processing conditions, and potential hazards. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not widely published in readily available literature, its stability can be inferred from pyrolysis studies and general chemical principles. Safety Data Sheets (SDS) for THFA generally state that it is stable under normal conditions and that no hazardous decomposition products are known. However, elevated temperatures can induce decomposition.

Pyrolysis Studies

Early studies on the pyrolysis of tetrahydrofurfuryl esters provide significant insights into the thermal degradation of THFA. Research by Baumgartner and Wilson in 1959 demonstrated that the pyrolysis of this compound occurs at temperatures between 450 and 580°C.[3] A patent for a related process involving the pyrolysis of a carboxylate ester of 3-(hydroxymethyl)tetrahydrofuran suggests a similar temperature range of 380 to 510°C.[4]

Decomposition Products and Mechanisms

The high-temperature decomposition of this compound primarily yields methyl propenyl ketone. The 1959 study by Baumgartner and Wilson reported yields of up to 51% for this primary product and proposed a reaction mechanism for its formation.[3]

The proposed decomposition likely proceeds through a concerted, cyclic transition state, a common pathway for the pyrolysis of esters. This mechanism involves the transfer of a hydrogen atom from the tetrahydrofuran ring to the carbonyl oxygen of the acetate group, leading to the elimination of acetic acid and the formation of an unstable intermediate which then rearranges to form the more stable methyl propenyl ketone.

Further analysis using modern techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be beneficial to identify other minor decomposition products and to gain a more complete understanding of the decomposition pathways. Studies on the pyrolysis of related furan derivatives at high temperatures have shown the formation of a complex mixture of smaller volatile organic compounds, including aldehydes, ketones, and aromatic compounds, suggesting that the decomposition of THFA may also yield a variety of minor products.[3]

Table 1: Summary of Thermal Decomposition Data for this compound

| Parameter | Value | Reference |

| Pyrolysis Temperature Range | 450 - 580 °C | [3] |

| Major Decomposition Product | Methyl Propenyl Ketone | [3] |

| Yield of Major Product | Up to 51% | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible and accurate assessment of the thermal stability and decomposition of chemical compounds. The following sections describe standard methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) applicable to liquid organic compounds like this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a fundamental technique for determining the thermal stability of a material.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance, a furnace with a programmable temperature controller, and a gas-purging system.

Methodology:

-

Sample Preparation: A small, representative liquid sample of this compound (typically 5-10 mg) is carefully weighed into an inert sample pan (e.g., aluminum or alumina).[5] For volatile liquids, a hermetic pan with a pinhole lid may be used to control evaporation.

-

Instrument Setup: The TGA is calibrated for mass and temperature. An inert purge gas, such as nitrogen or argon, is flowed through the furnace at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: The sample is heated at a constant rate, typically 10 or 20°C/min, over a temperature range that encompasses the expected decomposition, for instance, from ambient temperature to 600°C.

-

Data Analysis: The resulting TGA curve, which plots mass loss versus temperature, is analyzed to determine key parameters such as the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal events such as phase transitions and decomposition, and to quantify the enthalpy changes associated with these events.

Objective: To identify and characterize thermal events such as boiling and decomposition of this compound and to measure the associated enthalpy changes.

Instrumentation: A differential scanning calorimeter with a furnace, sample and reference holders, and a sensitive system for measuring differential heat flow.

Methodology:

-

Sample Preparation: A small liquid sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan to prevent evaporation. An empty, sealed pan is used as a reference.[6]

-

Instrument Setup: The DSC is calibrated for temperature and enthalpy using standard reference materials. An inert atmosphere is maintained by purging with a gas like nitrogen.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate of 10°C/min. The temperature range should be sufficient to observe the events of interest, for example, from ambient to 400°C. A heat-cool-heat cycle may be employed to erase the sample's thermal history.[6]

-

Data Analysis: The DSC thermogram, which plots heat flow versus temperature, is analyzed. Endothermic peaks indicate heat absorption (e.g., boiling, melting, or some decompositions), while exothermic peaks indicate heat release (e.g., some decomposition or crystallization processes). The onset temperature, peak temperature, and the integrated area of the peak (enthalpy change) are determined.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique for identifying the products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the individual chemical components produced during the thermal decomposition of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Methodology:

-

Sample Preparation: A small amount of liquid this compound (in the microgram range) is placed in a pyrolysis sample holder.[7]

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500°C) in the pyrolysis unit under an inert atmosphere (e.g., helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial hold at a low temperature, followed by a temperature ramp to a final high temperature to elute all components.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component provides a unique fragmentation pattern that can be used for identification by comparison with spectral libraries (e.g., NIST).

Visualizations

Logical Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Proposed Decomposition Pathway of this compound

Caption: Proposed decomposition pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. torontech.com [torontech.com]

- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of Tetrahydrofurfuryl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Tetrahydrofurfuryl acetate (CAS No. 637-64-9), a heterocyclic ester compound used as a flavoring agent and solvent.[1][2] The following sections detail its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive spectroscopic profile for identification, quality control, and research purposes.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. These values are crucial for the structural elucidation and confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

1.1.1 ¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented was acquired in a chloroform-d (CDCl₃) solution.[3]

| Assignment (Structure Below) | Chemical Shift (δ) ppm | Notes |

| H-a | ~4.14 | Multiplet, 2H |

| H-b | ~4.00 | Multiplet, 1H |

| H-c | ~3.85 | Multiplet, 2H |

| H-d | 2.09 | Singlet, 3H |

| H-e | ~1.96 | Multiplet, 3H |

| H-f | ~1.62 | Multiplet, 1H |

Note: Data corresponds to a 399.65 MHz spectrum. Assignments are based on typical chemical shifts and coupling patterns.[3]

1.1.2 ¹³C NMR Data

Experimental ¹³C NMR data for this compound is not widely available in surveyed databases. The following table presents predicted chemical shifts generated using a machine learning-based algorithm, which serves as a reliable estimation for spectral analysis.[4][5]

| Assignment (Structure Below) | Predicted Chemical Shift (δ) ppm |

| C-1 (C=O) | 170.8 |

| C-2 (-CH₂) | 68.3 |

| C-3 (-CH) | 76.5 |

| C-4 (-CH₂) | 28.3 |

| C-5 (-CH₂) | 25.6 |

| C-6 (-CH₂) | 66.2 |

| C-7 (-CH₃) | 20.9 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2950-2870 | C-H (alkane) | Stretching |

| ~1740 | C=O (ester) | Stretching |

| ~1240 | C-O (ester) | Stretching |

| ~1100-1050 | C-O-C (ether) | Stretching |

Note: The presence of a strong absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl group, while the bands in the 1240-1050 cm⁻¹ region are indicative of the C-O stretching from both the ester and the tetrahydrofuran ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation. The molecular weight of this compound is 144.17 g/mol .

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 144 | Low | [M]⁺ (Molecular Ion) |

| 71 | 100 | [C₄H₇O]⁺ (Tetrahydrofurfuryl cation) |

| 43 | ~50 | [CH₃CO]⁺ (Acetyl cation) |

| 41 | ~16 | [C₃H₅]⁺ |

| 84 | ~9 | [C₅H₈O]⁺ |

Note: The base peak at m/z 71 corresponds to the stable tetrahydrofurfuryl cation, formed by the cleavage of the ester bond.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of liquid samples like this compound.

NMR Spectroscopy Protocol (Liquid Sample)

-

Sample Preparation :

-

Accurately weigh 5-20 mg of the this compound sample. For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial.

-

Choose a suitable deuterated solvent in which the sample is fully soluble, such as Chloroform-d (CDCl₃).[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

To ensure a homogeneous solution, gently vortex or sonicate the mixture until the sample is completely dissolved.

-

-

Sample Filtering and Transfer :

-

To remove any particulate matter which can degrade spectral quality, filter the solution. A Pasteur pipette with a small cotton or glass wool plug is effective.

-

Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube. The solution height should be approximately 4-5 cm (0.6-0.7 mL).

-

-

Instrument Setup and Data Acquisition :

-

Wipe the exterior of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.

-

Insert the NMR tube into a spinner turbine, and adjust its position using a depth gauge for optimal placement within the spectrometer's magnetic field.

-

Place the sample into the NMR spectrometer.

-

Locking : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming : The magnetic field homogeneity is optimized by either an automated or manual shimming process to achieve sharp, symmetrical peaks.

-

Tuning : The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal detection.

-

Acquisition : Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and initiate data acquisition.

-

IR Spectroscopy Protocol (Neat Liquid Film)

-

Sample Preparation :

-

This method is suitable for pure liquid compounds ("neat" samples).

-

Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator. Ensure they are clean and transparent. If necessary, clean them with a small amount of dry acetone and wipe with a soft tissue.

-

Using a Pasteur pipette, place one or two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.

-

-

Data Acquisition :

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

First, run a background scan with no sample in the beam path. This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor.

-

Next, run the sample scan to obtain the infrared spectrum of this compound. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.[3]

-

-

Cleaning :

-

After analysis, disassemble the plates and clean them thoroughly with a suitable solvent (e.g., dry acetone or isopropanol) to remove all traces of the sample.

-

Return the clean, dry plates to the desiccator for storage.

-

Mass Spectrometry Protocol (Direct Infusion or LC-MS)

-

Sample Preparation :

-

Prepare a stock solution of this compound by dissolving it in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a dilute working solution. A typical final concentration for analysis is in the range of 1-10 µg/mL. This is achieved by diluting the stock solution with the same or another compatible solvent.

-

Ensure the final solution is free of any particulate matter. If necessary, filter the solution through a 0.22 µm syringe filter.

-

Transfer the final solution into a clean autosampler vial.

-

-

Instrumentation and Data Acquisition :

-

The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation prior to analysis (LC-MS).

-

Ionization : Electrospray ionization (ESI) is a common technique for this type of molecule. Set the ESI source parameters (e.g., capillary voltage, source temperature, gas flow) to optimal values for the analyte and solvent system.

-

Mass Analysis : The mass analyzer (e.g., quadrupole, time-of-flight) is set to scan a specific mass-to-charge (m/z) range that includes the expected molecular ion (m/z 144) and its fragments.

-

Data Acquisition : Acquire the mass spectrum. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern.

-

Analytical Workflow

The logical flow for the complete spectroscopic analysis of this compound is depicted below. This process ensures a systematic approach from sample preparation to final structural confirmation.

References

A Technical Guide to Tetrahydrofurfuryl Acetate: From Bio-Based Precursors to Synthetic Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrahydrofurfuryl acetate, a significant flavoring and fragrance agent. While commercially available in a "natural" grade, specific botanical or entomological sources remain largely undocumented in scientific literature. Therefore, this document focuses on its synthesis from bio-derived precursors, its physicochemical properties, and a profile of its common analogues. The information presented herein is intended to support research and development activities in the fields of food science, cosmetics, and synthetic chemistry.

Physicochemical Properties

This compound is a colorless liquid characterized by a fruity, honey-like aroma.[1] Its key physical and chemical properties are summarized in Table 1. This data is essential for its application in various formulations and for the design of synthetic and analytical procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | |

| CAS Number | 637-64-9 | |

| Appearance | Colorless liquid | [2][3] |

| Odor | Fruity, ethereal, honey, maple, bread-like | [1] |

| Boiling Point | 194-195 °C at 753 mmHg | [3] |

| Density | 1.061 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.437 | [3] |

| Flash Point | 84 °C (183.2 °F) - closed cup | |

| Solubility | Miscible with water, alcohol, chloroform, ether | [1] |

Natural Occurrence and Biosynthesis

Despite the commercial availability of "natural" this compound, its direct isolation from specific plant or animal sources is not well-documented in publicly available scientific literature.[4] The precursor, tetrahydrofurfuryl alcohol (THFA), is known to be derivable from renewable resources, specifically from the catalytic hydrogenation of furfural, which is produced from agricultural biomass such as corncobs and sugarcane bagasse.[5][6] There is a report of THFA being found in mango (Mangifera indica), suggesting a potential, though unconfirmed, natural pathway to its esters in the plant kingdom.

The biosynthesis of furan derivatives in plants is not as extensively studied as other classes of secondary metabolites. It is hypothesized that furfural, the ultimate precursor, can be formed from the dehydration of pentose sugars. Subsequent reduction of furfural to furfuryl alcohol, followed by hydrogenation of the furan ring, would yield tetrahydrofurfuryl alcohol. The final step to obtain this compound would be an esterification reaction, likely catalyzed by plant acyltransferases. However, this proposed pathway remains speculative without direct evidence from metabolic studies.

Synthesis of this compound

This compound is most commonly synthesized through the esterification of tetrahydrofurfuryl alcohol with acetic anhydride or acetic acid.[1][3]

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound via acetylation of tetrahydrofurfuryl alcohol.

Materials:

-

Tetrahydrofurfuryl alcohol (THFA)

-

Acetic anhydride

-

Pyridine (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add tetrahydrofurfuryl alcohol (1.0 eq).

-

Add an excess of acetic anhydride (1.5 eq) to the flask.

-

Slowly add a catalytic amount of pyridine (0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-